![molecular formula C24H29N5O3 B2581236 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-23-1](/img/structure/B2581236.png)
5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains functional groups such as ethyl, carbonyl, phenyl, and piperazine . The presence of these groups can greatly influence the properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethyl group might be introduced via an alkylation reaction, while the carbonyl could be introduced via an oxidation reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and can also be measured experimentally .Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The compound has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated the most potent activity. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced proliferating cell nuclear antigen (PCNA) expression. The compound’s multifaceted action combines antiproliferative effects with cell death induction .
Fluorescent pH Indicator
The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing. Its fluorescence properties make it valuable for pH measurements in various biological and chemical contexts .
Synthetic Intermediates
The compound can serve as a synthetic intermediate for the preparation of other pyrazole derivatives. Researchers have used it as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Resonance-Stabilized Benzylic Position
Due to the presence of a benzene ring, the compound exhibits resonance stabilization of its benzylic carbocation. This property makes it amenable to substitution reactions at the benzylic position. Such reactions are relevant in organic synthesis and functionalization .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-3-5-11-21(30)27-12-14-28(15-13-27)23(31)19-16-26(4-2)17-20-22(19)25-29(24(20)32)18-9-7-6-8-10-18/h6-10,16-17H,3-5,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEAKZQYSWBUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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